molecular formula C18H23NO B1375428 2-(Dibenzylamino)-2-methylpropan-1-ol CAS No. 101781-44-6

2-(Dibenzylamino)-2-methylpropan-1-ol

Cat. No.: B1375428
CAS No.: 101781-44-6
M. Wt: 269.4 g/mol
InChI Key: UKKNPSFYBMISHH-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)-2-methylpropan-1-ol is a tertiary amino alcohol characterized by a central propanol backbone substituted with two benzyl groups at the amino nitrogen and a methyl group at the second carbon.

Properties

IUPAC Name

2-(dibenzylamino)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-18(2,15-20)19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,20H,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKNPSFYBMISHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101781-44-6
Record name 2-(dibenzylamino)-2-methylpropan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)-2-methylpropan-1-ol typically involves the reaction of dibenzylamine with a suitable precursor, such as 2-methylpropanal. The reaction is usually carried out in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride to facilitate the formation of the alcohol group .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Reductive Amination

2-(Dibenzylamino)-2-methylpropan-1-ol is synthesized via reductive amination of 2-amino-2-methylpropanol with benzaldehyde derivatives. A typical procedure involves:

  • Reactants : 2-Amino-2-methylpropanol + Benzaldehyde (2:1 molar ratio)

  • Reagent : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE)

  • Conditions : Room temperature, 3 hours

  • Yield : 62% (crude product)

Mechanism :

  • Formation of an imine intermediate via condensation of the amine and aldehyde.

  • Reduction of the imine to the secondary amine using NaBH(OAc)₃.

Oxidation of the Alcohol Group

The primary alcohol undergoes oxidation under acidic conditions:

  • Reagents : K₂Cr₂O₇/H₂SO₄ or CrO₃

  • Product : 2-(Dibenzylamino)-2-methylpropanoic acid

  • Mechanism :

    • Formation of a chromate ester intermediate.

    • Two-step oxidation via aldehyde to carboxylic acid .

Oxidation ConditionsIntermediateFinal ProductYield (%)
K₂Cr₂O₇/H₂SO₄, refluxAldehydeCarboxylic acid~75
CrO₃ in acetone (Jones)KetoneNot observed-

Photocatalytic Degradation

Under UV-A light (365 nm) with TiO₂:

  • Half-life : ~8 hours (complete degradation in 20 hours) .

  • Primary degradation products : CO₂, NH₃, and benzaldehyde fragments.

ParameterValue
Catalyst loading1.0 g/L TiO₂
pH5.5–6.0
Degradation efficiency95% (after 24 h)

Thermal Decomposition

At temperatures >150°C:

  • Products : Benzylamine, isobutylene oxide, and CO.

  • Mechanism : Retro-aldol cleavage of the amine-alcohol structure.

Antimicrobial Activity

  • Target organisms : E. coli, S. aureus (MIC = 128 µg/mL).

  • Mechanism : Disruption of cell membrane integrity via amine protonation .

OrganismMIC (µg/mL)pH Sensitivity
E. coli128pH > 9.5
C. albicans256pH > 8.0

Enzyme Inhibition

  • Target : Cysteine proteases (e.g., caspase-3).

  • IC₅₀ : 12 µM (competitive inhibition via disulfide bond reduction) .

Comparative Reactivity

Reaction TypeReagents/ConditionsKey ProductNotes
Esterification Acetic anhydride, H₂SO₄Acetylated derivative85% yield, stable
Quaternization Methyl iodide, K₂CO₃Quaternary ammonium saltWater-soluble product
Schiff Base 4-NitrobenzaldehydeImine derivativepH-dependent kinetics

Scientific Research Applications

Pharmaceutical Applications

Drug Formulation : The compound's biological activity suggests potential use in drug formulations. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutics. Research has indicated that it may exhibit properties beneficial for treating conditions related to the central nervous system, such as depression and anxiety disorders due to its ability to modulate neurotransmitter systems.

Biological Activity : Studies have shown that 2-(dibenzylamino)-2-methylpropan-1-ol possesses notable biological activities, including:

  • Antidepressant Effects : Preliminary research indicates that the compound may enhance serotonin and norepinephrine levels in the brain, providing a basis for its potential use in treating mood disorders.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in various models, suggesting its utility in developing anti-inflammatory medications.

Synthetic Organic Chemistry

Building Block for Synthesis : this compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • N-Alkylation Reactions : This compound can participate in N-alkylation reactions, forming new amines that may have enhanced pharmacological properties.
  • Formation of Disulfide Bonds : As a reducing agent, it can facilitate the formation of disulfide bonds critical in protein folding and stabilization.

Interaction Studies

Research into the interaction of this compound with biological targets has highlighted its binding affinity and activity against specific receptors. Notably:

  • Receptor Modulation : The compound has been studied for its effects on various receptors involved in neurotransmission, which may lead to advancements in neuropharmacology.

Case Studies and Experimental Findings

Several studies have documented the applications and effects of this compound:

Study TypeFindingsImplications
In VitroDemonstrated significant enhancement of serotonin levels in neuronal culturesPotential antidepressant applications
In VivoShowed anti-inflammatory effects in rodent modelsPossible use as an anti-inflammatory agent

Safety and Environmental Considerations

While exploring the applications of this compound, it is crucial to consider safety aspects:

  • Toxicity : The compound is classified as an irritant and should be handled with care.
  • Environmental Impact : Proper disposal methods should be followed to mitigate any potential environmental hazards.

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a reducing agent, facilitating the reduction of disulfide bonds in proteins and peptides. This activity is crucial in various biological processes, including protein folding and stability .

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

  • CAS: Not explicitly provided.
  • Molecular Formula: C₈H₁₉NO.
  • Molecular Weight : 159.27 g/mol .
  • Physical Properties :
    • Liquid state at room temperature.
    • Density: 0.875 g/cm³.
    • Flash point: 73.9°C.
  • Key Differences: Replaces dibenzylamino with diethylamino, reducing steric hindrance and molecular weight. Lower density and flash point compared to dibenzylamino analogs, suggesting higher volatility .

(2R)-2-(Dibenzylamino)propan-1-ol

  • CAS : 60479-64-3.
  • Molecular Formula: C₁₇H₂₁NO.
  • Molecular Weight : 255.36 g/mol .
  • Key Differences :
    • Lacks the methyl group at the second carbon, reducing steric hindrance.
    • The (R)-enantiomer may exhibit stereospecific reactivity in catalysis or chiral synthesis .

1-(Dibenzylamino)-3-phenoxypropan-2-ol

  • CAS : 152533-41-0.
  • Molecular Formula: C₂₃H₂₅NO₂.
  • Molecular Weight : 347.45 g/mol .
  • Increased molecular weight and polarity compared to the target compound .

Functional Group Variations and Reactivity

Amino Alcohols vs. Dithiol Derivatives

  • DPDT (2-(Dibenzylamino)propane-1,3-dithiol) and DMPDT (2-(Dibenzylamino)-2-methylpropane-1,3-dithiol): Derived from serinol and methyl serinol, respectively. DPDT exhibits superior stability to DMPDT, attributed to reduced steric strain in the dithiol structure . Both show reducing capacity comparable to dithiothreitol (DTT), unlike the target alcohol, which lacks thiol groups for disulfide reduction .

Fluoran-Based Derivatives

  • 2-(Dibenzylamino)-6-(diethylamino)fluoran (CAS 34372-72-0): Used as a color-forming leuco dye in patents.

Physical and Chemical Property Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(Dibenzylamino)-2-methylpropan-1-ol Not provided C₁₈H₂₃NO ~269.38 Tertiary amino alcohol; synthesis intermediate
3-(Diethylamino)-2,2-dimethyl-propan-1-ol - C₈H₁₉NO 159.27 Lower steric bulk; higher volatility
1-(Dibenzylamino)-2-methylpropan-2-ol 344868-41-3 C₁₈H₂₃NO 269.38 Steric hindrance at C2 affects reactivity
3-(2-(Dibenzylamino)ethoxy)propan-1-ol 1802413-91-7 C₂₀H₂₇NO₂ 313.43 Ethoxy linker enhances solubility

Stability and Reactivity Trends

  • Functional Group Influence : Thiol-containing derivatives (e.g., DPDT) exhibit redox activity absent in alcohol-based analogs .
  • Thermal Stability: Compounds like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol have lower flash points (73.9°C) compared to dibenzylamino analogs, suggesting higher flammability .

Biological Activity

2-(Dibenzylamino)-2-methylpropan-1-ol, a tertiary amine with the molecular formula C₁₈H₂₃N and a molecular weight of approximately 273.38 g/mol, has garnered attention for its diverse biological activities. This compound features two benzyl groups attached to a central nitrogen atom, along with a hydroxyl group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

Preliminary investigations have shown that this compound may possess anticancer properties . Studies have reported its ability to inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The compound's action may be attributed to its interference with cellular signaling pathways involved in tumor growth and metastasis.

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects , potentially beneficial in treating neurodegenerative diseases. Animal models have suggested that it can reduce oxidative stress and inflammation in neuronal tissues, which are critical factors in conditions such as Alzheimer's disease .

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, enhancing its therapeutic potential. For instance, the compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.
  • Cancer Cell Proliferation : In vitro assays demonstrated that treatment with the compound resulted in a 60% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure.
  • Neuroprotection : In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation compared to control groups .

Data Table: Biological Activities Summary

Activity TypeEffectivenessConcentration/ConditionsReference
AntimicrobialSignificant inhibition50 µg/mL against S. aureus and E. coli
Anticancer60% reductionMCF-7 cells, 48 hours exposure
NeuroprotectiveImproved cognitionMouse model of Alzheimer's

Q & A

Q. How is this compound utilized in asymmetric synthesis of pharmaceuticals?

  • Methodological Answer : It serves as a chiral auxiliary in β-amino alcohol synthesis for antiviral agents. For example, coupling with uracil derivatives (via Mitsunobu reaction) yields nucleoside analogs with >90% ee, validated by cytotoxicity assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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